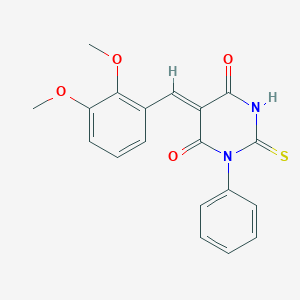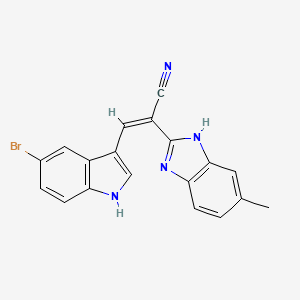
3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acrylonitrile derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, studies suggest that this compound induces cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation and ultimately, cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial membrane integrity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity against cancer cells while sparing normal cells. In vivo studies have demonstrated that this compound has antitumor activity in animal models. Additionally, this compound has been shown to exhibit low toxicity in rats.
実験室実験の利点と制限
One advantage of using 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its potential as an anticancer and antimicrobial agent. This compound has been shown to exhibit activity against various cancer cell lines and bacteria, making it a promising candidate for further research. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the research of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to investigate the mechanism of action of this compound in more detail. This will help to better understand how this compound induces cell death in cancer cells and inhibits bacterial growth. Another direction is to explore the potential of this compound as a therapeutic agent for other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.
合成法
The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been achieved using different methods. One of the methods involves the reaction of 5-methyl-2-(2-nitrophenyl)benzimidazole with 5-bromoindole-3-carboxaldehyde in the presence of potassium carbonate and acetonitrile. This reaction yields the desired product in good yield and purity.
科学的研究の応用
3-(5-bromo-1H-indol-3-yl)-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential as an anticancer agent. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its antimicrobial properties. It has been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4/c1-11-2-4-17-18(6-11)24-19(23-17)12(9-21)7-13-10-22-16-5-3-14(20)8-15(13)16/h2-8,10,22H,1H3,(H,23,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXMQJVDQNXDNT-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CNC4=C3C=C(C=C4)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CNC4=C3C=C(C=C4)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6131957.png)
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)
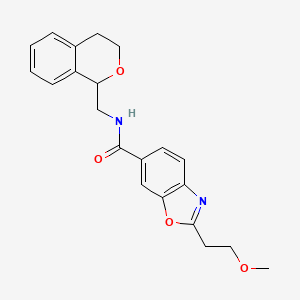
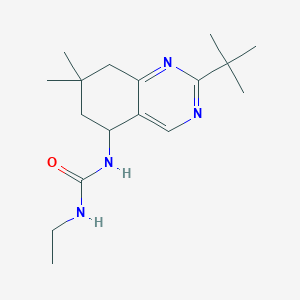
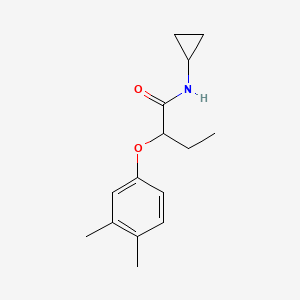
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
